3-Ethylthiopropyl isocyanate
Description
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-isocyanatopropane |
InChI |
InChI=1S/C6H11NOS/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |
InChI Key |
HNDNSTNKVVXMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCN=C=O |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
-
Polyurethane Production
- 3-Ethylthiopropyl isocyanate is utilized as a key intermediate in the synthesis of polyurethanes. Its unique properties enhance the mechanical strength and thermal stability of polyurethane foams and elastomers.
- Table 1: Properties of Polyurethanes Synthesized with this compound
Property Value Tensile Strength 25 MPa Elongation at Break 300% Hardness (Shore A) 80 Thermal Stability Up to 120°C -
Adhesives and Sealants
- This compound serves as a crosslinking agent in adhesives and sealants, improving adhesion to various substrates including metals and plastics.
- Its moisture resistance and thermal stability make it ideal for applications in construction and automotive industries.
Pharmaceutical Applications
This compound has been investigated for its potential in drug development due to its ability to modify biological molecules.
-
Anticancer Agents
- Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. These compounds can be used to develop targeted therapies.
- Case Study: Cytotoxicity Evaluation
- A study evaluated the efficacy of a derivative of this compound against breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties, making it useful in formulating new antibiotics or preservatives.
- Table 2: Antimicrobial Activity of this compound
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Environmental Applications
The compound's reactivity allows for its use in environmental applications, particularly in waste treatment processes where it can react with hazardous substances to neutralize them.
- Hazardous Waste Treatment
- It has been explored as a reagent for the detoxification of certain organic pollutants, effectively reducing their toxicity.
Safety and Toxicological Considerations
While this compound has promising applications, safety considerations are paramount due to its reactivity and potential health effects:
- Exposure can lead to respiratory issues and skin sensitization. Proper handling protocols must be established in industrial settings.
- Regulatory guidelines recommend monitoring exposure levels in workplaces where this compound is utilized.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Reactivity and Electronic Properties
- Isocyanate vs. Isothiocyanate : The –NCO group (this compound) exhibits higher ionization energy (IE ~9–10 eV) compared to –NCS analogs (~8–9 eV), as demonstrated in vinyl and cyclopropyl derivatives . This makes isocyanates more electrophilic and reactive toward nucleophiles like hydroxyl (–OH) or amine (–NH₂) groups in PU synthesis .
- Substituent Effects :
- Ethylthio (–SCH₂CH₃) : Enhances sulfur-mediated crosslinking in polymers, improving thermal stability and solvent resistance. Comparable to methylthio (–SCH₃) but with increased steric hindrance .
- Chloro (–Cl) : Introduces polarity and hydrolytic instability, limiting use in moisture-sensitive applications .
- Aromatic (Phenyl) : Improves UV resistance and rigidity in adhesives but reduces flexibility .
Toxicity and Metabolic Pathways
- This compound: While direct toxicity data are scarce, analogs like ethyl isocyanate show neurotoxicity via metabolic conversion to reactive intermediates (e.g., isocyanates binding to cysteine residues) .
- Isothiocyanates : Generally less toxic than isocyanates due to lower reactivity of –NCS, though chloro-substituted variants (e.g., 3-chloropropyl isothiocyanate) pose corrosion risks .
Preparation Methods
Reaction Mechanism and Selectivity
The most well-documented route involves the anti-Markovnikov addition of ethanethiol (C₂H₅SH) to allyl isocyanate (C₃H₅NCO) under ultraviolet (UV) or gamma irradiation. This process proceeds via a free radical chain mechanism, avoiding the formation of ionic thiourethane byproducts. Nuclear magnetic resonance (NMR) spectroscopy reveals that 85–90% of the adduct adopts the 3-ethylthiopropyl isocyanate configuration, while 10–15% forms the branched 2-ethylthiopropyl isocyanate isomer. The selectivity arises from the stability of the radical intermediate, favoring anti-Markovnikov orientation.
Key mechanistic steps :
-
Initiation : UV/gamma radiation cleaves the S–H bond in ethanethiol, generating a thiyl radical (C₂H₅S·).
-
Propagation : The thiyl radical attacks the terminal carbon of allyl isocyanate’s olefinic bond, forming a carbon-centered radical.
-
Termination : Radical recombination yields the thioether isocyanate adduct.
Optimization of Reaction Conditions
Reaction parameters critically influence conversion efficiency and isomer distribution:
For example, irradiating a stoichiometric mixture at 15°C for 3 hours achieves >95% conversion, with subsequent vacuum distillation isolating the target compound in 87–91% yield. Gamma radiation requires longer durations (e.g., 40% conversion in 5 hours), making UV preferable for industrial scalability.
Purification and Isolation
Crude reaction mixtures are distilled under reduced pressure (0.2–0.6 mm Hg) to separate isomers. Early fractions enrich the this compound isomer (b.p. 33–35°C at 0.2 mm Hg), while later fractions contain higher proportions of the 2-ethylthio variant. Elemental analysis validates purity:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.71 | 52.48 |
| H | 7.69 | 7.82 |
| S | 21.98 | 21.85 |
| N | 9.59 | 9.57 |
Q & A
Q. How can researchers compare the reactivity of this compound with structurally similar isocyanates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
